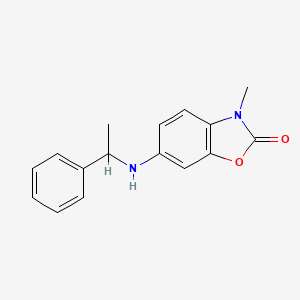![molecular formula C17H18FN3O B7593835 N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7593835.png)
N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FPPT, and it is a member of the piperidine class of compounds. The chemical structure of FPPT is shown below:
Mecanismo De Acción
The mechanism of action of FPPT is not fully understood, but it is believed to involve the modulation of dopamine receptors in the brain. FPPT has been shown to act as a partial agonist at the dopamine D2 receptor, which is a target for many antipsychotic drugs. It is also believed that FPPT may modulate other neurotransmitter systems, such as the serotonin and glutamate systems.
Biochemical and Physiological Effects:
FPPT has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release in the brain, the inhibition of dopamine uptake, and the modulation of other neurotransmitter systems. In addition, FPPT has been shown to exhibit antipsychotic activity in animal models of schizophrenia, and it has been proposed as a potential treatment for this disorder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FPPT in lab experiments is its potency and selectivity for dopamine receptors. This allows researchers to study the effects of dopamine modulation in a more precise and controlled manner. However, one of the limitations of using FPPT is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on FPPT. One area of interest is the development of new drugs based on the structure of FPPT that have improved pharmacological properties. Another area of interest is the study of the effects of FPPT on other neurotransmitter systems, such as the serotonin and glutamate systems. Finally, there is a need for further research on the safety and efficacy of FPPT in animal models and humans, particularly in the context of its potential use as a treatment for schizophrenia.
Métodos De Síntesis
The synthesis of FPPT involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 3-fluorobenzaldehyde, which is then reacted with piperidine to form 1-(3-fluorophenyl)piperidine. This intermediate is then reacted with 4-cyanopyridine to form FPPT. The overall yield of this process is approximately 50%.
Aplicaciones Científicas De Investigación
FPPT has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, FPPT has been shown to exhibit potent antipsychotic activity and has been proposed as a potential treatment for schizophrenia. In neuroscience, FPPT has been studied for its effects on dopamine receptors and has been shown to modulate dopamine release in the brain. In drug discovery, FPPT has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Propiedades
IUPAC Name |
N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-14-2-1-3-16(12-14)21-10-6-15(7-11-21)20-17(22)13-4-8-19-9-5-13/h1-5,8-9,12,15H,6-7,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOZZOFSPIYENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=NC=C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7593756.png)


![N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7593770.png)
![[2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7593787.png)



![4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B7593801.png)


![4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593821.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7593827.png)